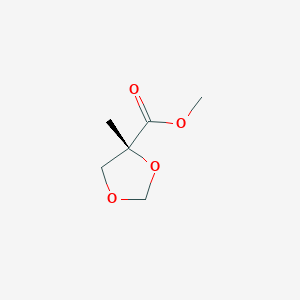
Triethylammonium sulfite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylammonium sulfite is a chemical compound that belongs to the class of protic ionic liquids. These compounds are known for their ability to conduct protons, making them valuable in various electrochemical applications. This compound is formed by the reaction of sulfurous acid with triethylamine, resulting in a compound that has unique properties and applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Triethylammonium sulfite can be synthesized through a straightforward acid-base reaction. The reaction involves the transfer of a proton from sulfurous acid to triethylamine. The general reaction is as follows:
H2SO3+(C2H5)3N→(C2H5)3NH2SO3
Industrial Production Methods
In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring. The resulting product is then purified through various techniques such as crystallization or distillation to obtain the desired compound.
化学反応の分析
Types of Reactions
Triethylammonium sulfite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form triethylammonium sulfate.
Reduction: It can be reduced to form sulfur dioxide and triethylamine.
Substitution: It can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Triethylammonium sulfate.
Reduction: Sulfur dioxide and triethylamine.
Substitution: Depending on the substituent, various triethylammonium salts can be formed.
科学的研究の応用
Triethylammonium sulfite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an electrolyte in electrochemical cells.
作用機序
The mechanism by which triethylammonium sulfite exerts its effects is primarily through its ability to conduct protons. This property makes it valuable in electrochemical applications where proton conduction is essential. The molecular targets and pathways involved include the facilitation of proton transfer in fuel cells and other electrochemical devices.
類似化合物との比較
Similar Compounds
- Triethylammonium sulfate
- Triethylammonium hydrogen sulfate
- Tetraethylammonium chloride
Comparison
Triethylammonium sulfite is unique in its ability to act as both a reducing and oxidizing agent, depending on the reaction conditions. This versatility sets it apart from similar compounds such as triethylammonium sulfate, which primarily acts as an oxidizing agent. Additionally, this compound’s proton-conducting properties make it particularly valuable in electrochemical applications compared to other similar compounds.
特性
分子式 |
C12H32N2O3S |
|---|---|
分子量 |
284.46 g/mol |
IUPAC名 |
triethylazanium;sulfite |
InChI |
InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |
InChIキー |
FDCPZJRFIPCMOL-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.[O-]S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


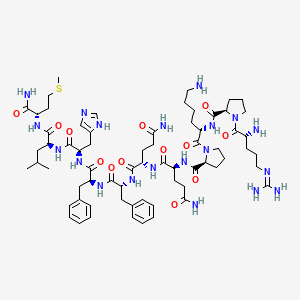


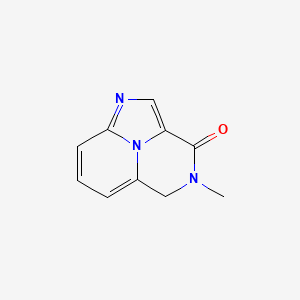
![4-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B13824285.png)
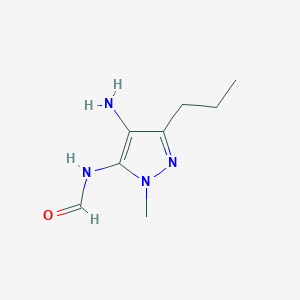
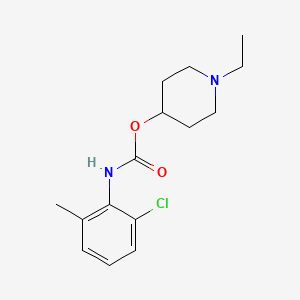
![(3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B13824318.png)
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
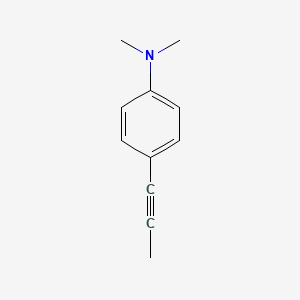
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
